3-(4-Chlorobenzyl)piperidine hydrochloride

Vue d'ensemble

Description

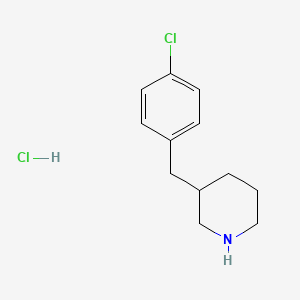

3-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with the empirical formula C12H16ClN · HCl and a molecular weight of 246.18 g/mol . It is a piperidine derivative, characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

3-(4-Chlorobenzyl)piperidine hydrochloride is a chemical compound with applications spanning pharmaceutical research, analytical chemistry, and chemical synthesis . Its role as an intermediate in synthesizing complex organic molecules and its effects on neurotransmitter systems make it a valuable asset in various scientific fields.

Applications

- Pharmaceutical Development this compound is explored as a potential therapeutic agent, especially in medications targeting neurological disorders .

- Analytical Chemistry As a reference standard, it helps researchers ensure the accuracy and reliability of results in chemical analyses .

- Neuroscience Research The compound is used in studies of neurotransmitter systems, helping to understand brain function and mental health conditions .

- Drug Formulation It can be incorporated into drug formulations to enhance bioavailability, potentially making medications more effective .

- Chemical Synthesis This compound serves as an intermediate in producing other complex molecules .

Research and Development

Histamine antagonists, potentially useful in treating cognitive disorders, can be synthesized using piperidine derivatives . In one instance, the replacement of imidazole with piperidine in a specific compound led to the creation of histamine -receptor antagonists .

Analgesic Study

One study explored the synthesis of N-substituted piperidine-3-carboxamides as potential analgesics .

Pharmaceutical Research

3-(4-Fluorobenzyl)piperidine hydrochloride is being explored for anxiolytic and antidepressant drugs.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-(4-Chlorobenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:

- 3-(3-Chlorobenzyl)piperidine hydrochloride

- 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

- 4-(4-Chlorophenyl)piperidine hydrochloride

These compounds share structural similarities but differ in the position and number of chlorine atoms on the benzyl or phenyl ring. The unique positioning of the chlorine atom in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .

Activité Biologique

3-(4-Chlorobenzyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H16ClN·HCl

- Molecular Weight : 247.73 g/mol

- CAS Number : 1171692-94-6

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Key mechanisms include:

- Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that derivatives of piperidine, including 3-(4-Chlorobenzyl)piperidine, can act as reversible MAGL inhibitors. MAGL plays a crucial role in the endocannabinoid system, and its inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has implications for pain relief and anti-inflammatory effects .

- Anticancer Activity : Compounds structurally related to 3-(4-Chlorobenzyl)piperidine have shown promising results in cancer therapy. For instance, studies have demonstrated that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| MAGL Inhibition | Increases 2-AG levels | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Cholinesterase Inhibition | AChE and BuChE inhibition |

Case Studies

-

MAGL Inhibition Study :

A study focused on the structural optimization of piperidine derivatives found that modifications to the 4-chlorobenzoyl group significantly enhanced the inhibitory potency against MAGL, with IC50 values around 11.7 µM for selected compounds. This suggests that 3-(4-Chlorobenzyl)piperidine could be a lead compound for developing new analgesics . -

Anticancer Activity Evaluation :

In a series of experiments evaluating the anticancer properties of piperidine derivatives, it was observed that compounds featuring a benzyl piperidine moiety displayed superior cytotoxicity compared to traditional chemotherapeutics like Cisplatin. The most potent derivative showed an IC50 value of 2.32 µg/mL against gastric cancer cells, indicating a strong potential for further development . -

Cholinesterase Inhibition :

Another study highlighted the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by piperidine derivatives, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The introduction of the piperidine ring improved brain exposure and selectivity towards these enzymes .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUXLJMLSDJUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588851 | |

| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171692-94-6 | |

| Record name | 3-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.